N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
Overview
Description
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme responsible for breaking down gamma-aminobutyric acid (GABA), which is a neurotransmitter that plays a crucial role in the central nervous system.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves the inhibition of the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a decrease in the activity of dopamine neurons, which are responsible for the reward pathway associated with addiction.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in dopamine activity. This, in turn, leads to a reduction in drug-seeking behavior and a decrease in the rewarding effects of drugs of abuse. Additionally, this compound has been found to enhance cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is its specificity for GABA transaminase. This makes it a useful tool for studying the role of GABA in addiction and other neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are a number of future directions for research on N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as anxiety and depression. Additionally, there is interest in developing more soluble forms of this compound to make it easier to administer in animal studies. Finally, there is ongoing research to better understand the mechanism of action of this compound and its effects on the brain.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been extensively studied in the field of neuroscience and has shown promising results in the treatment of addiction and other neurological disorders. It has been found to be effective in reducing drug-seeking behavior in preclinical studies, particularly in the case of cocaine and heroin addiction. Additionally, it has been shown to enhance cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c1-13-12-16(21)8-9-17(13)22-18(23)19(10-2-3-11-19)14-4-6-15(20)7-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJHDIWQYIHJPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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